N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a hydrazinecarbonyl group, and a diethylamino phenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves multiple steps, starting with the preparation of the furan ring and the diethylamino phenyl group. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the chlorination of the phenyl ring, followed by its attachment to the furan ring.
Formation of the hydrazinecarbonyl group: This involves the reaction of hydrazine with a carbonyl compound under controlled conditions.
Coupling of the diethylamino phenyl group: This step involves the reaction of the diethylamino phenyl group with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-[(1E)-1-{N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
Uniqueness
N-[(1E)-1-{N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C31H28Cl2N4O3 |
---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C31H28Cl2N4O3/c1-3-37(4-2)24-13-10-21(11-14-24)18-28(35-30(38)22-8-6-5-7-9-22)31(39)36-34-20-25-15-17-29(40-25)23-12-16-26(32)27(33)19-23/h5-20H,3-4H2,1-2H3,(H,35,38)(H,36,39)/b28-18+,34-20+ |
InChI Key |
KIMOYNXWRBHBEA-MWPHWLQBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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